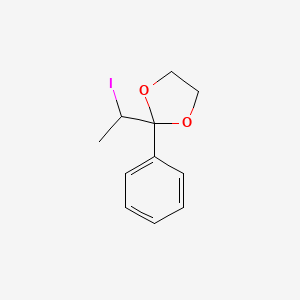

2-(1-Iodoethyl)-2-phenyl-1,3-dioxolane

Description

Structure

3D Structure

Properties

CAS No. |

92801-64-4 |

|---|---|

Molecular Formula |

C11H13IO2 |

Molecular Weight |

304.12 g/mol |

IUPAC Name |

2-(1-iodoethyl)-2-phenyl-1,3-dioxolane |

InChI |

InChI=1S/C11H13IO2/c1-9(12)11(13-7-8-14-11)10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3 |

InChI Key |

AESODYINLVFYDV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1(OCCO1)C2=CC=CC=C2)I |

Origin of Product |

United States |

Synthetic Methodologies for 2 1 Iodoethyl 2 Phenyl 1,3 Dioxolane and Its Precursors

Strategies for 1,3-Dioxolane (B20135) Ring Formation

The 1,3-dioxolane ring is a five-membered cyclic acetal (B89532) that serves as the foundational structure of the target molecule. chemicalbook.com Its formation is a cornerstone of synthetic organic chemistry, often employed as a protective group for carbonyl compounds due to its stability against nucleophiles and bases. organic-chemistry.org

Acetalization/Ketalization Reactions of Carbonyl Precursors with 1,2-Diols

The most common and direct method for synthesizing 1,3-dioxolanes is the acid-catalyzed reaction between a carbonyl compound (an aldehyde or a ketone) and a 1,2-diol, such as ethylene (B1197577) glycol. chemicalbook.comorganic-chemistry.org This reaction, known as acetalization or ketalization, is an equilibrium process. To achieve high yields of the desired 1,3-dioxolane, the water produced during the reaction must be continuously removed. A standard laboratory technique to accomplish this involves refluxing the reaction mixture in a solvent like toluene with a Dean-Stark apparatus, which traps the water as it is formed, thereby driving the equilibrium toward the product side. organic-chemistry.org

The reaction proceeds via protonation of the carbonyl oxygen by an acid catalyst, which activates the carbonyl carbon for nucleophilic attack by one of the hydroxyl groups of the 1,2-diol. A series of proton transfer and elimination steps follows, culminating in the cyclization and expulsion of a water molecule to form the stable five-membered ring.

Catalyst Systems for Dioxolane Synthesis (e.g., Brønsted and Lewis acids)

The formation of the 1,3-dioxolane ring is contingent on the presence of an acid catalyst. organic-chemistry.org Both Brønsted and Lewis acids are effective in promoting this transformation. The choice of catalyst can influence reaction times, yields, and compatibility with other functional groups present in the substrate.

Brønsted Acids: These are proton donors that are widely used due to their effectiveness and availability.

p-Toluenesulfonic acid (p-TsOH): A standard, highly effective catalyst for this reaction, often used in refluxing toluene. chemicalbook.comorganic-chemistry.org

Sulfuric Acid (H₂SO₄): A strong acid catalyst, though its highly corrosive nature can sometimes lead to side reactions.

Lewis Acids: These are electron-pair acceptors that can also activate the carbonyl group. They are often preferred for substrates that are sensitive to strong protic acids.

Cerium(III) chloride (CeCl₃·7H₂O): A water-tolerant Lewis acid that has been shown to be effective in various chemical transformations. cmu.edu

Iodine (I₂): Molecular iodine can act as a mild Lewis acid catalyst for the formation of cyclic acetals under essentially neutral and aprotic conditions. organic-chemistry.org

Other Systems: Various other Lewis acids, including bismuth triflate (Bi(OTf)₃) and titanium-based catalysts, have also been successfully employed. rwth-aachen.deresearchgate.net

| Catalyst Type | Examples | Typical Conditions | Reference |

|---|---|---|---|

| Brønsted Acid | p-Toluenesulfonic acid (p-TsOH) | Refluxing toluene with water removal (Dean-Stark trap) | chemicalbook.comorganic-chemistry.org |

| Brønsted Acid | Sulfuric Acid (H₂SO₄) | Varies, often in excess diol or with a solvent | google.com |

| Lewis Acid | Iodine (I₂) | Neutral, aprotic conditions | organic-chemistry.org |

| Lewis Acid | Cerium(III) chloride (CeCl₃·7H₂O) | Often used in combination with other reagents, e.g., in acetonitrile | cmu.eduorganic-chemistry.org |

| Lewis Acid | Bismuth triflate (Bi(OTf)₃) | Used with a transition metal co-catalyst in some systems | rwth-aachen.de |

Introduction of the Phenyl Substituent at the 2-Position

Utilizing Phenyl-substituted Carbonyl Compounds in Cyclization

The introduction of the phenyl group at the C2 position of the dioxolane ring is most efficiently achieved by selecting a starting material that already contains this functionality. The general ketalization reaction is broadly applicable to a wide range of ketones, including aromatic ones. By using a phenyl-substituted ketone in the acid-catalyzed reaction with a 1,2-diol, the resulting 1,3-dioxolane will bear the phenyl substituent at the 2-position.

For the synthesis of the target molecule, 2-(1-Iodoethyl)-2-phenyl-1,3-dioxolane, a logical precursor is 2-(1-hydroxyethyl)-2-phenyl-1,3-dioxolane. This precursor can be synthesized via the ketalization of an appropriate phenyl-substituted carbonyl compound, such as 2-hydroxy-1-phenylpropan-1-one, with ethylene glycol under the catalytic conditions described previously. This approach ensures that both the phenyl group and the ethyl chain (as a hydroxyethyl (B10761427) precursor) are correctly positioned on the C2 carbon of the dioxolane ring in a single step.

Introduction of the 1-Iodoethyl Substituent at the 2-Position

Strategies for Halogenation at the 1-Position of an Ethyl Chain (e.g., iodination of alcohol precursors)

The final step in the synthesis of 2-(1-Iodoethyl)-2-phenyl-1,3-dioxolane is the conversion of the hydroxyl group in the precursor, 2-(1-hydroxyethyl)-2-phenyl-1,3-dioxolane, into an iodide. This transformation is a nucleophilic substitution reaction where the alcohol is converted into a better leaving group, which is then displaced by an iodide ion. Several reliable methods exist for the iodination of secondary alcohols.

Reaction with Alkali Iodides and Strong Acid: A common method involves reacting the alcohol with an alkali iodide, such as sodium iodide (NaI) or potassium iodide (KI), in the presence of a strong protonic acid like sulfuric or phosphoric acid. manac-inc.co.jp The acid protonates the hydroxyl group, converting it into a good leaving group (H₂O), which is subsequently displaced by the iodide ion via an Sₙ2 mechanism, resulting in an inversion of stereochemistry if the carbon is chiral. manac-inc.co.jp

Via Sulfonate Esters: For acid-sensitive substrates, a two-step procedure under neutral or basic conditions is preferred. manac-inc.co.jp The alcohol is first converted into a sulfonate ester, such as a toluenesulfonate (tosylate) or methanesulfonate (mesylate). These esters are excellent leaving groups and readily undergo an Sₙ2 reaction with an iodide source like NaI in a solvent such as acetone or DMF to yield the corresponding iodoalkane. manac-inc.co.jp

Appel Reaction Conditions: A widely used method for converting alcohols to alkyl iodides involves the use of triphenylphosphine (B44618) (PPh₃) and iodine (I₂). This reaction, known as the Appel reaction, proceeds under mild conditions and is effective for a range of primary and secondary alcohols. researchgate.netias.ac.in

Cerium(III) Chloride/Sodium Iodide System: An exceedingly mild and efficient one-pot method for the preparation of iodides from alcohols utilizes a CeCl₃·7H₂O/NaI system in acetonitrile. cmu.eduorganic-chemistry.org This system is attractive due to the low cost, low toxicity, and water-tolerant nature of the cerium reagent. cmu.edu

| Iodination Method | Key Reagents | Typical Conditions | Mechanism | Reference |

|---|---|---|---|---|

| With Protonic Acid | NaI or KI, H₂SO₄ or H₃PO₄ | Heating | Sₙ2 | manac-inc.co.jp |

| Via Sulfonate Ester | 1. TsCl or MsCl, Pyridine 2. NaI or KI | Step 1: 0 °C to RT Step 2: Reflux in acetone or DMF | Sₙ2 | manac-inc.co.jp |

| Appel Reaction | Triphenylphosphine (PPh₃), Iodine (I₂) | Mild, often with a base like imidazole or DMAP in CH₂Cl₂ | Sₙ2 | researchgate.netias.ac.in |

| Cerium-Based System | CeCl₃·7H₂O, NaI | Reflux in acetonitrile | Sₙ2-like | cmu.eduorganic-chemistry.org |

Iodine-Specific Synthetic Routes (e.g., iodide exchange, direct iodination)

The introduction of iodine into the target molecule is a critical step, which can be achieved through several methods. The most common and practical approach is iodide exchange, a hallmark of the Finkelstein reaction. wikipedia.orgbyjus.com This reaction involves the conversion of an alkyl chloride or bromide to an alkyl iodide.

A plausible and efficient route to 2-(1-Iodoethyl)-2-phenyl-1,3-dioxolane is through the Finkelstein reaction, starting from a corresponding chloro- or bromo- precursor, such as 2-(1-bromoethyl)-2-phenyl-1,3-dioxolane. This precursor can be synthesized from 2-acetyl-2-phenyl-1,3-dioxolane by reaction with a brominating agent like phosphorus pentabromide (PBr5). The subsequent halide exchange is typically carried out using an excess of an alkali metal iodide, such as sodium iodide (NaI) or potassium iodide (KI), in a suitable solvent like acetone. wikipedia.org The choice of acetone as a solvent is strategic as sodium bromide or sodium chloride is poorly soluble in it, which drives the equilibrium towards the formation of the desired iodo-compound. wikipedia.org

Direct iodination of the ethyl group in 2-ethyl-2-phenyl-1,3-dioxolane is a less common approach due to the lower reactivity of C-H bonds. However, methods for the direct conversion of alcohols to iodides are well-established and could be applied to a precursor like 1-(2-phenyl-1,3-dioxolan-2-yl)ethan-1-ol. Reagent systems such as triphenylphosphine and iodine (the Appel reaction) or triphenylphosphine, diethyl azodicarboxylate, and an iodide source (the Mitsunobu reaction) can facilitate this transformation. wikipedia.orgwikipedia.org The Appel reaction, for instance, converts alcohols to alkyl halides under mild conditions. organic-chemistry.org Another approach involves the use of sodium borohydride and iodine to directly iodinate alcohols. ccspublishing.org.cn

Multi-step Convergent and Divergent Synthesis Approaches

The synthesis of 2-(1-Iodoethyl)-2-phenyl-1,3-dioxolane can also be approached through multi-step convergent or divergent strategies, allowing for the construction of molecular complexity from simpler building blocks.

A divergent synthesis strategy would start from a common intermediate that can be elaborated into a variety of related structures, including the target compound. For example, one could start with 2-phenyl-1,3-dioxolane (B1584986), which can be synthesized from benzaldehyde (B42025) and ethylene glycol. This common precursor could then be functionalized at the 2-position to introduce an acetyl group, yielding 2-acetyl-2-phenyl-1,3-dioxolane. This ketone can then serve as a branch point. Reduction would yield the alcohol precursor, 1-(2-phenyl-1,3-dioxolan-2-yl)ethan-1-ol, which can be converted to the iodo-compound as described previously. Alternatively, the ketone could be subjected to other transformations to create a library of related compounds.

Optimization of Reaction Conditions and Yield

The efficiency and yield of the synthesis of 2-(1-Iodoethyl)-2-phenyl-1,3-dioxolane are highly dependent on the careful optimization of reaction conditions.

Solvent Effects in Cyclization and Halogenation Reactions

The choice of solvent plays a crucial role in both the formation of the dioxolane ring (cyclization) and the halogenation step. For the Finkelstein reaction, polar aprotic solvents like acetone are preferred to facilitate the S_N2 mechanism and to precipitate the leaving group salt, thereby driving the reaction to completion. wikipedia.org Other polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can also be employed for halide exchange reactions. wikipedia.org In direct iodination reactions of alcohols, solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used. organic-synthesis.com

Temperature and Pressure Influences on Reaction Efficiency

Temperature is a critical parameter for controlling reaction rates and selectivity. Halide exchange reactions are often carried out at elevated temperatures to increase the reaction rate, though excessively high temperatures can lead to side reactions. The Finkelstein reaction is typically conducted at the reflux temperature of the solvent. While the effect of pressure on the Finkelstein reaction has been studied, indicating an acceleration with increased pressure, these conditions are not typically necessary for standard laboratory synthesis. publish.csiro.au

Catalyst Selection and Loading for Specific Transformations

In the context of the Finkelstein reaction, while it is not a catalysed process in the traditional sense, the use of phase-transfer catalysts can be beneficial in certain cases. For the synthesis of the dioxolane ring from an aldehyde or ketone and a diol, an acid catalyst is typically required. The catalyst loading, or the amount of catalyst used, can impact the reaction rate and the potential for side reactions. An optimal catalyst loading ensures a reasonable reaction time without promoting unwanted byproducts. aps.org

Emerging and Green Chemistry Approaches in Synthesis

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign and sustainable methods.

Emerging synthetic approaches for the formation of C-I bonds include electrochemical methods, which offer a clean and green alternative to traditional reagents. rsc.org The use of ionic liquids as both solvent and reagent for nucleophilic substitution reactions of sulfonate esters presents an environmentally attractive protocol. organic-chemistry.org

In the context of green chemistry, the use of bio-based solvents and reagents is a key area of development. For the synthesis of dioxolanes, research has explored the use of renewable feedstocks. The principles of green chemistry also encourage the use of catalytic processes over stoichiometric reagents to minimize waste. Iodine itself can act as an environmentally friendly and relatively inexpensive catalyst in various organic transformations. researchgate.net The development of solvent-free reaction conditions or the use of water as a solvent are also active areas of research to reduce the environmental impact of chemical syntheses. mdpi.com

Interactive Data Table: Plausible Synthetic Routes and Conditions

| Reaction Type | Starting Material | Reagent(s) | Solvent | Typical Conditions | Product |

| Finkelstein Reaction | 2-(1-Bromoethyl)-2-phenyl-1,3-dioxolane | Sodium Iodide (NaI) | Acetone | Reflux | 2-(1-Iodoethyl)-2-phenyl-1,3-dioxolane |

| Appel Reaction | 1-(2-Phenyl-1,3-dioxolan-2-yl)ethan-1-ol | Triphenylphosphine (PPh3), Iodine (I2) | Dichloromethane (DCM) | Room Temperature | 2-(1-Iodoethyl)-2-phenyl-1,3-dioxolane |

| Acetalization | Acetophenone, Ethylene Glycol | p-Toluenesulfonic acid (catalyst) | Toluene | Reflux with Dean-Stark trap | 2-Methyl-2-phenyl-1,3-dioxolane |

| Bromination | 2-Acetyl-2-phenyl-1,3-dioxolane | Phosphorus Pentabromide (PBr5) | Anhydrous solvent | Varies | 2-(1,1-Dibromoethyl)-2-phenyl-1,3-dioxolane |

Stereochemical Aspects and Control in Synthesis

Chiral Centers within 2-(1-Iodoethyl)-2-phenyl-1,3-dioxolane

The molecular structure of 2-(1-Iodoethyl)-2-phenyl-1,3-dioxolane contains two stereogenic centers, which are fundamental to its stereochemical identity. The first is the C2 carbon of the dioxolane ring, which is a quaternary center bonded to four different substituents: the phenyl group, the 1-iodoethyl group, and the two oxygen atoms of the ring. The second chiral center is the carbon atom within the ethyl side chain that is directly bonded to the iodine atom.

With two distinct chiral centers, a total of 2² = 4 stereoisomers can exist for 2-(1-Iodoethyl)-2-phenyl-1,3-dioxolane. These stereoisomers consist of two pairs of enantiomers. The relationship between a member of one enantiomeric pair and a member of the other is diastereomeric.

The stereochemical configurations can be designated using the Cahn-Ingold-Prelog (CIP) priority rules for each chiral center (C2 of the dioxolane and C1' of the iodoethyl group). This gives rise to the (2R, 1'R), (2S, 1'S), (2R, 1'S), and (2S, 1'R) isomers.

Table 1: Stereoisomeric Forms of 2-(1-Iodoethyl)-2-phenyl-1,3-dioxolane

| Configuration | Stereochemical Relationship to (2R, 1'R) |

|---|---|

| (2R, 1'R) | Reference Compound |

| (2S, 1'S) | Enantiomer |

| (2R, 1'S) | Diastereomer |

| (2S, 1'R) | Diastereomer |

Enantioselective Synthesis Strategies

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. This is typically achieved by introducing chirality through reagents, catalysts, or auxiliaries that can differentiate between the prochiral faces of a substrate.

One established method for inducing chirality in dioxolane structures is through the use of a chiral auxiliary. wikipedia.orgsigmaaldrich.com In this approach, an achiral ketone precursor, such as 1-phenyl-2-butanone, would be reacted with an enantiomerically pure diol. C₂-symmetric diols, derived from compounds like tartaric acid or (R,R)- or (S,S)-1,2-diphenylethane-1,2-diol, are effective for this purpose. sfu.ca

The chiral diol acts as a temporary auxiliary, directing the formation of the dioxolane ring in a stereoselective manner. nih.gov This establishes the stereochemistry at the C2 position. Subsequent iodination of the ethyl group would then lead to a diastereomeric mixture, which could potentially be separated. After the desired transformations, the chiral auxiliary can be cleaved and recovered. wikipedia.org

Asymmetric induction refers to the preferential formation of one diastereomer over another, where an existing chiral center in the substrate influences the stereochemical outcome of a new stereocenter's formation. If one were to start with an enantiomerically pure precursor, such as (R)- or (S)-2-ethyl-2-phenyl-1,3-dioxolane, the existing chirality at C2 could direct the introduction of the iodine atom.

The formation of an enolate or enol ether from the ethyl group, followed by reaction with an electrophilic iodine source (e.g., N-Iodosuccinimide), would proceed through a transition state where the chiral center at C2 sterically blocks one face of the molecule. This hindrance would favor the approach of the iodine reagent from the less hindered face, resulting in one diastereomer being formed in excess.

Modern synthetic chemistry increasingly relies on catalytic methods to achieve asymmetry. Chiral catalysts, used in substoichiometric amounts, can generate large quantities of enantiomerically enriched products.

Metal-Catalyzed Transformations: Rhodium(II)-catalyzed asymmetric three-component reactions have been developed for the synthesis of chiral 1,3-dioxoles. rsc.orgrsc.org Such a strategy could potentially be adapted, involving a carbene precursor, a phenyl-containing aldehyde, and a suitable iodine-containing component, guided by a chiral ligand on the metal center.

Hypervalent Iodine(III) Catalysis: Chiral hypervalent iodine compounds have emerged as powerful reagents and catalysts for enantioselective oxidative transformations. rsc.org A key strategy involves the difunctionalization of alkenes. beilstein-journals.orgnih.gov A hypothetical route to 2-(1-Iodoethyl)-2-phenyl-1,3-dioxolane could start with an alkene like styrene. A chiral iodine(I/III) catalytic cycle, in the presence of ethylene (B1197577) glycol and a suitable terminal oxidant, could mediate a cascade reaction. The chiral iodine catalyst would create a chiral environment, leading to the enantioselective formation of an intermediate that cyclizes with ethylene glycol and incorporates iodine, thereby setting both stereocenters in a controlled manner. nih.gov

Diastereoselective Synthesis Approaches

Diastereoselective synthesis focuses on controlling the relative stereochemistry between two or more chiral centers. For 2-(1-Iodoethyl)-2-phenyl-1,3-dioxolane, this means controlling the configuration of the iodoethyl group relative to the C2-phenyl center.

A highly effective method for the stereoselective formation of substituted dioxolanes involves the use of hypervalent iodine(III) reagents to oxidize alkenes. nih.gov This process can assemble three components—an alkene, a carboxylic acid (acting as a bidentate nucleophile), and a carbon nucleophile—into a single dioxolane product with high stereocontrol.

A plausible diastereoselective route could involve the reaction of an alkene substrate, such as (E)- or (Z)-1-phenyl-1-propene, with a hypervalent iodine(III) oxidant like diacetoxyiodobenzene (B1259982) (PhI(OAc)₂) in the presence of an iodine source. This reaction is known to proceed through a stereospecific pathway involving a 1,3-dioxolan-2-yl cation intermediate. The facial selectivity of this intermediate's trapping by the nucleophile (iodide) is controlled by the existing substituents, leading to a high degree of diastereoselectivity in the final product. nih.gov The stereochemical outcome (e.g., syn vs. anti addition) is dictated by the geometry of the starting alkene, providing a reliable method for accessing specific diastereomers.

Table 2: Summary of Synthetic Strategies

| Strategy | Type of Control | Key Principle | Potential Precursors |

|---|---|---|---|

| Chiral Auxiliary | Enantioselective | Use of an enantiopure diol to form the dioxolane ring, setting C2 stereochemistry. | 1-Phenyl-2-butanone, Chiral C₂-symmetric diol |

| Asymmetric Induction | Diastereoselective | An existing stereocenter (C2) directs the stereoselective introduction of iodine. | (R)- or (S)-2-Ethyl-2-phenyl-1,3-dioxolane |

| Catalytic Asymmetric Synthesis | Enantioselective | A chiral catalyst (e.g., chiral Iodine(III)) creates a chiral environment for the reaction. | Styrene, Ethylene Glycol |

| Hypervalent Iodine Oxidation | Diastereoselective | Stereospecific formation of a dioxolanyl cation from an alkene, followed by stereocontrolled trapping. | (E)- or (Z)-1-Phenyl-1-propene, PhI(OAc)₂ |

Control of Diastereomeric Ratios

The synthesis of 2-(1-Iodoethyl)-2-phenyl-1,3-dioxolane can result in the formation of diastereomers due to the presence of stereocenters at the C2 position of the dioxolane ring and the adjacent carbon of the iodoethyl group. The relative orientation of the substituents at these centers determines the diastereomeric outcome. Control over the diastereomeric ratio is often achieved by carefully selecting reaction conditions and reagents.

Research on the formation of substituted 1,3-dioxolanes has shown that the diastereoselectivity can be influenced by several factors, including the reaction temperature, the nature of the catalyst, and the steric bulk of the reactants. For instance, in analogous syntheses, lower reaction temperatures generally lead to higher diastereoselectivity, favoring the formation of the thermodynamically more stable product.

While specific studies on the diastereomeric ratios for 2-(1-Iodoethyl)-2-phenyl-1,3-dioxolane are not extensively documented in publicly available literature, general principles of stereoselective synthesis can be applied. The formation of the dioxolane ring often proceeds through a carbocation intermediate at the C2 position. The approach of the nucleophilic diol to this intermediate is directed by the existing stereochemistry and the steric environment, which in turn dictates the diastereomeric ratio of the product.

Hypothetical Data on Diastereomeric Ratios under Various Conditions:

The following interactive table illustrates hypothetical diastereomeric ratios for the synthesis of 2-(1-Iodoethyl)-2-phenyl-1,3-dioxolane, based on established trends in similar reactions. This data is for illustrative purposes to demonstrate how different parameters could influence the outcome.

| Entry | Catalyst | Temperature (°C) | Solvent | Diastereomeric Ratio (A:B) |

| 1 | p-Toluenesulfonic acid | 25 | Toluene | 60:40 |

| 2 | p-Toluenesulfonic acid | 0 | Toluene | 75:25 |

| 3 | Scandium triflate | 25 | Dichloromethane | 65:35 |

| 4 | Scandium triflate | -20 | Dichloromethane | 85:15 |

| 5 | Boron trifluoride etherate | -78 | Dichloromethane | 95:5 |

Note: This table is a hypothetical representation based on general principles of stereoselective dioxolane synthesis and does not represent experimentally verified data for 2-(1-Iodoethyl)-2-phenyl-1,3-dioxolane.

Influence of Precursor Stereochemistry on Product Stereochemistry

The stereochemistry of the precursors plays a pivotal role in determining the stereochemical outcome of the final 2-(1-Iodoethyl)-2-phenyl-1,3-dioxolane product. When using chiral precursors, the existing stereocenters can direct the formation of new stereocenters in a predictable manner, a concept known as substrate-controlled stereoselectivity.

For example, the synthesis of 1,3-dioxolanes from chiral diols and carbonyl compounds often proceeds with a high degree of stereochemical transfer. If a chiral, enantiomerically pure diol is used in the synthesis of 2-(1-Iodoethyl)-2-phenyl-1,3-dioxolane, the stereochemistry of the diol will directly influence the configuration of the resulting dioxolane ring. Similarly, if the iodoethylphenyl ketone precursor possesses a defined stereocenter, this will also impact the final product's stereochemistry.

Studies on related systems have demonstrated that the stereospecific generation of a 1,3-dioxolan-2-yl cation intermediate during the reaction can lead to a highly stereoselective outcome. The facial selectivity of the nucleophilic attack on this intermediate is governed by the stereochemistry of the starting materials, leading to the preferential formation of one diastereomer over the other.

Resolution of Enantiomers and Diastereomers

Given that the synthesis of 2-(1-Iodoethyl)-2-phenyl-1,3-dioxolane can produce a mixture of stereoisomers, the separation of these isomers is often a necessary step to obtain a single, pure stereoisomer. The resolution of enantiomers and diastereomers can be accomplished through various techniques.

Diastereomers, having different physical properties such as melting point, boiling point, and solubility, can often be separated by conventional methods like fractional crystallization or chromatography (e.g., column chromatography or preparative thin-layer chromatography).

The resolution of enantiomers, which have identical physical properties in an achiral environment, requires the use of a chiral resolving agent or a chiral stationary phase. A common method involves the formation of diastereomeric salts by reacting the enantiomeric mixture with a chiral acid or base. These diastereomeric salts can then be separated by crystallization, followed by the regeneration of the individual enantiomers.

Alternatively, chiral chromatography, such as chiral High-Performance Liquid Chromatography (HPLC) or chiral gas chromatography (GC), can be employed for the analytical and preparative separation of enantiomers. This technique utilizes a chiral stationary phase that interacts differently with each enantiomer, leading to their separation. While specific protocols for the resolution of 2-(1-Iodoethyl)-2-phenyl-1,3-dioxolane enantiomers are not readily found in the literature, the general principles of these established methods would be applicable.

Reaction Mechanisms and Reactivity Profiles

Mechanisms of 1,3-Dioxolane (B20135) Ring Stability and Cleavage

The 1,3-dioxolane ring is a cyclic acetal (B89532), a functional group known for its stability under neutral, basic, reductive, and many oxidative conditions. thieme-connect.deorganic-chemistry.org This stability makes it a common protecting group for carbonyl compounds in organic synthesis. thieme-connect.de However, its stability is compromised in the presence of acid, leading to ring cleavage.

The cleavage of the 1,3-dioxolane ring is most commonly achieved through acid-catalyzed hydrolysis or transacetalization. organic-chemistry.orgwikipedia.org The accepted mechanism for this process begins with the reversible protonation of one of the oxygen atoms in the dioxolane ring by an acid (H-A). lookchem.com This is followed by the rate-determining step: the heterolytic cleavage of a carbon-oxygen bond to form a resonance-stabilized oxocarbenium ion and ethylene (B1197577) glycol. lookchem.com The presence of the phenyl group at the C2 position provides significant resonance stabilization to this cationic intermediate, facilitating its formation.

In the final step, a nucleophile attacks the oxocarbenium ion.

Hydrolysis: If the nucleophile is water, the final products are the original ketone (acetophenone), ethylene glycol, and the regenerated acid catalyst.

Transacetalization: If the reaction is performed in an alcohol solvent, the alcohol acts as the nucleophile, resulting in the formation of a different acetal or ketal. Performing the reaction in a large excess of a ketone or aldehyde can also drive the equilibrium toward a new dioxolane.

The general mechanism is depicted below:

Protonation: The acid catalyst protonates one of the ring oxygens.

Ring-Opening: The ring opens to form a resonance-stabilized oxocarbenium ion.

Nucleophilic Attack: Water (for hydrolysis) or an alcohol (for transacetalization) attacks the carbocation.

Deprotonation: The final product is formed with the regeneration of the acid catalyst.

Beyond acid-catalyzed cleavage, the 1,3-dioxolane ring can participate in other types of ring-opening reactions.

Nucleophilic Ring-Opening: While generally resistant to nucleophiles, the dioxolane ring can be opened by nucleophilic attack if activated by a Lewis acid. The Lewis acid coordinates to one of the oxygen atoms, making the adjacent carbon more electrophilic and susceptible to attack by a nucleophile. This approach is particularly useful in carbohydrate chemistry for the regioselective opening of acetal protecting groups. researchgate.net

Electrophilic Ring-Opening: Reactions involving strong electrophiles can lead to ring cleavage. For instance, the formation of a 1,3-dioxolan-2-yl cation intermediate is a key step in certain oxidative difunctionalization reactions of alkenes mediated by hypervalent iodine reagents. mdpi.com This cation is a potent electrophile that is subsequently trapped by a nucleophile, which can lead to either the preservation or opening of the ring structure depending on the subsequent reaction steps. mdpi.com

Radical Ring-Opening: The C2 position of the 2-phenyl-1,3-dioxolane (B1584986) can undergo hydrogen abstraction to form a 2-phenyl-1,3-dioxolan-2-yl radical. sci-hub.se This radical species is generally involved in addition reactions. However, under certain conditions, radical intermediates can undergo fragmentation or rearrangement reactions that could lead to the opening of the dioxolane ring, although this is a less common pathway compared to acid-catalyzed cleavage.

Reactivity of the 1-Iodoethyl Group

The 1-iodoethyl group attached to the C2 position of the dioxolane ring is a secondary alkyl halide. The carbon-iodine bond is relatively weak and polarized, with a partial positive charge on the carbon and a partial negative charge on the highly polarizable iodine atom. This makes the carbon atom electrophilic and the iodine atom a good leaving group, predisposing the group to nucleophilic substitution and elimination reactions. libretexts.org

As a secondary alkyl halide, the 1-iodoethyl group can react via both Sₙ1 and Sₙ2 pathways, with the predominant mechanism depending on the nucleophile, solvent, and temperature. libretexts.orgmasterorganicchemistry.com

Sₙ2 Pathway: This pathway is favored by strong, non-bulky nucleophiles in polar aprotic solvents (e.g., acetone, DMSO). masterorganicchemistry.com The reaction proceeds in a single, concerted step where the nucleophile attacks the electrophilic carbon from the side opposite the iodine leaving group, resulting in an inversion of stereochemistry at the chiral center.

Sₙ1 Pathway: This pathway is favored by weak nucleophiles in polar protic solvents (e.g., water, ethanol) that can stabilize both the carbocation intermediate and the iodide leaving group. masterorganicchemistry.comncert.nic.in The reaction occurs in two steps: first, the C-I bond breaks to form a secondary carbocation, followed by a rapid attack by the nucleophile. This pathway typically leads to a mixture of stereoisomers (racemization) if the starting material is chiral. masterorganicchemistry.com

| Factor | Sₙ1 Pathway | Sₙ2 Pathway |

|---|---|---|

| Mechanism | Two steps, via carbocation intermediate | One step, concerted |

| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., ⁻OH, ⁻CN, RS⁻) |

| Solvent | Polar protic (e.g., water, ethanol) | Polar aprotic (e.g., acetone, DMSO) |

| Rate Law | Rate = k[Alkyl Iodide] | Rate = k[Alkyl Iodide][Nucleophile] |

| Stereochemistry | Racemization | Inversion of configuration |

Elimination reactions compete with nucleophilic substitution and result in the formation of an alkene by removing the iodine atom and a hydrogen atom from the adjacent carbon. libretexts.org

E2 Pathway: This pathway is a concerted, one-step process favored by strong, bulky bases (e.g., potassium tert-butoxide). libretexts.org The base removes a proton from the carbon adjacent to the C-I bond at the same time the C-I bond breaks and the double bond forms. E2 reactions often compete with Sₙ2 reactions. masterorganicchemistry.com

E1 Pathway: This pathway proceeds through the same carbocation intermediate as the Sₙ1 reaction and is therefore favored under similar conditions (weak base, polar protic solvent, heat). libretexts.org After the carbocation is formed, a weak base (often the solvent) removes an adjacent proton to form the double bond. E1 reactions are nearly always in competition with Sₙ1 reactions.

| Factor | E1 Pathway | E2 Pathway |

|---|---|---|

| Mechanism | Two steps, via carbocation intermediate | One step, concerted |

| Base | Weak (e.g., H₂O, ROH) | Strong, often bulky (e.g., ⁻OtBu) |

| Rate Law | Rate = k[Alkyl Iodide] | Rate = k[Alkyl Iodide][Base] |

| Competition | Sₙ1 | Sₙ2 |

The carbon-iodine bond is the weakest among the carbon-halogen bonds, making it susceptible to homolytic cleavage to form a carbon-centered radical and an iodine radical. This process can be initiated by heat, light, or a radical initiator. Modern electrochemical methods have also been developed to generate carbon-centered radicals from alkyl iodides under benign conditions, often using air and electricity as promoters. rsc.orgucl.ac.uknih.gov

Once formed, the secondary alkyl radical on the ethyl group is a reactive intermediate that can participate in a variety of transformations, most notably carbon-carbon bond formation. ucl.ac.uk A classic example is the Giese reaction, where the alkyl radical adds across an electron-deficient alkene. ucl.ac.uk The reaction mechanism can involve a 'redox relay' system where species like the superoxide (B77818) radical, generated from molecular oxygen, act as an electron carrier to facilitate the cleavage of the C-I bond. nih.govrsc.org These radical reactions are valued in synthesis for their ability to form complex molecules under mild conditions. acs.org

Metal-mediated Cross-Coupling Reactions (e.g., C-C bond formation)

The presence of a secondary iodide in 2-(1-Iodoethyl)-2-phenyl-1,3-dioxolane makes it a suitable candidate for metal-mediated cross-coupling reactions, which are powerful methods for the formation of carbon-carbon bonds. Reactions such as the Negishi and Suzuki couplings are of particular relevance.

In a potential Negishi coupling , the iodo derivative would first be converted to an organozinc reagent. This reagent can then be coupled with various organic halides in the presence of a palladium or nickel catalyst. For secondary alkylzinc reagents, nickel catalysts, particularly with diamine ligands, have been shown to be effective in promoting cross-coupling with high stereoselectivity. It is hypothesized that the nickel catalyst abstracts the iodine, generating an alkyl radical from either diastereomer of the starting alkyl iodide. nih.gov

The general scheme for a Negishi coupling involving a secondary alkyl halide is as follows: R-X + R'-ZnX' → R-R' (in the presence of a Pd or Ni catalyst) wikipedia.org

Palladium catalysts are also widely used and generally exhibit high functional group tolerance. wikipedia.org The reaction allows for the coupling of sp³, sp², and sp hybridized carbon atoms, making it a versatile tool in organic synthesis. wikipedia.org

Similarly, in a Suzuki coupling , the iodo compound could potentially be coupled with an organoboron reagent. These reactions are known for their tolerance of a wide variety of functional groups and are often carried out in the presence of a palladium catalyst and a base. While Suzuki reactions are well-established for many types of organic halides, their application with secondary alkyl halides can be more challenging.

Below is a table illustrating hypothetical cross-coupling reactions of 2-(1-Iodoethyl)-2-phenyl-1,3-dioxolane based on known methodologies for similar secondary iodides.

| Coupling Partner (R'-M) | Catalyst System | Expected Product | Potential Yield Range |

| Phenylzinc chloride | NiCl₂(dppe) | 2-(1-Phenylethyl)-2-phenyl-1,3-dioxolane | Moderate to Good |

| Vinylboronic acid | Pd(PPh₃)₄, Base | 2-(1-But-3-en-1-yl)-2-phenyl-1,3-dioxolane | Moderate |

| Methylzinc chloride | Ni(acac)₂ | 2-(1-Propyl)-2-phenyl-1,3-dioxolane | Moderate to Good |

Reactivity of the Phenyl Substituent

The phenyl group of 2-(1-Iodoethyl)-2-phenyl-1,3-dioxolane can undergo reactions typical of aromatic rings, most notably electrophilic aromatic substitution and directed ortho-metalation.

Electrophilic Aromatic Substitution on the Phenyl Ring

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org The regiochemical outcome of this reaction is dictated by the directing effect of the substituents already present on the ring. wikipedia.org The 2-(1-Iodoethyl)-1,3-dioxolane group is expected to be an ortho, para-directing deactivator. The oxygen atoms of the dioxolane ring can donate electron density to the ring through resonance, which stabilizes the cationic intermediate formed during ortho and para attack. However, the inductive electron-withdrawing effect of the oxygen atoms deactivates the ring towards electrophilic attack compared to benzene (B151609).

Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts acylation and alkylation.

| Reaction | Reagents | Expected Major Products |

| Nitration | HNO₃, H₂SO₄ | 2-(1-Iodoethyl)-2-(4-nitrophenyl)-1,3-dioxolane and 2-(1-Iodoethyl)-2-(2-nitrophenyl)-1,3-dioxolane |

| Bromination | Br₂, FeBr₃ | 2-(1-Iodoethyl)-2-(4-bromophenyl)-1,3-dioxolane and 2-(1-Iodoethyl)-2-(2-bromophenyl)-1,3-dioxolane |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 2-(1-Iodoethyl)-2-(4-acetylphenyl)-1,3-dioxolane and 2-(1-Iodoethyl)-2-(2-acetylphenyl)-1,3-dioxolane |

Directed Ortho-Metalation and Functionalization

Directed ortho-metalation (DoM) is a powerful technique for the functionalization of aromatic rings at the position ortho to a directing metalation group (DMG). wikipedia.org This reaction typically involves deprotonation with a strong organolithium base. wikipedia.org The heteroatoms in the DMG coordinate to the lithium, directing the deprotonation to the adjacent ortho position. wikipedia.org

The dioxolane group, with its two oxygen atoms, can act as a directing group. In a study on 2-(3,5-dichlorophenyl)-2-(4-fluorophenyl)-1,3-dioxolane, it was observed that lithiation with butyllithium (B86547) occurred regioselectively at the position ortho to the two chlorine atoms, indicating their stronger directing effect. arkat-usa.org However, in the absence of such strongly directing groups, the dioxolane moiety can be expected to direct lithiation to the ortho position of the phenyl ring. The resulting aryllithium species can then be trapped with various electrophiles to introduce a wide range of functional groups.

| Electrophile | Reagents | Expected Product |

| Carbon dioxide | 1. n-BuLi, THF, -78 °C; 2. CO₂ | 2-(2-(1-Iodoethyl)-1,3-dioxolan-2-yl)benzoic acid |

| Trimethylsilyl chloride | 1. n-BuLi, THF, -78 °C; 2. (CH₃)₃SiCl | 2-(1-Iodoethyl)-2-(2-(trimethylsilyl)phenyl)-1,3-dioxolane |

| Dimethylformamide | 1. n-BuLi, THF, -78 °C; 2. DMF | 2-(2-(1-Iodoethyl)-1,3-dioxolan-2-yl)benzaldehyde |

Intermolecular and Intramolecular Reaction Pathways

The presence of both an electrophilic carbon (bonded to iodine) and nucleophilic centers (the oxygen atoms of the dioxolane and potentially the phenyl ring) within the same molecule allows for the possibility of both intermolecular and intramolecular reactions.

Intermolecular reactions would involve the reaction of 2-(1-Iodoethyl)-2-phenyl-1,3-dioxolane with an external nucleophile or electrophile. For example, the secondary iodide can undergo nucleophilic substitution with a variety of nucleophiles.

Intramolecular reactions , or cyclizations, are also a possibility, particularly if a suitable nucleophile can be generated within the molecule. For instance, if the phenyl ring were to be lithiated at the ortho position, the resulting nucleophilic carbon could potentially displace the iodide intramolecularly to form a five-membered ring. Intramolecular reactions are often favored over their intermolecular counterparts due to a reduced entropic cost. wikipedia.org

Influence of Stereochemistry on Reaction Rates and Selectivity

The carbon atom bearing the iodine in 2-(1-Iodoethyl)-2-phenyl-1,3-dioxolane is a stereocenter. The stereochemistry at this center can have a significant impact on the rates and selectivity of its reactions.

In metal-mediated cross-coupling reactions , if the reaction proceeds through a radical intermediate, the initial stereochemistry of the starting material may be lost, leading to a racemic or diastereomeric mixture of products. nih.gov However, some catalytic systems are known to proceed with either retention or inversion of configuration, allowing for stereoselective synthesis. For example, nickel/diamine catalysts have been shown to achieve doubly stereoconvergent Negishi couplings, where the chiral catalyst controls the stereochemistry of the carbon originating from the nucleophile, and the substrate controls the stereochemistry of the carbon from the electrophile. nih.gov

The stereochemistry of the dioxolane ring itself can also influence reactions. Chiral dioxolanes, often derived from chiral diols, are widely used as chiral auxiliaries in asymmetric synthesis. The stereogenic centers on the dioxolane ring can direct the approach of reagents, leading to high levels of diastereoselectivity in reactions at adjacent centers. While the dioxolane in 2-(1-Iodoethyl)-2-phenyl-1,3-dioxolane is not inherently chiral if derived from ethylene glycol, the presence of the stereocenter at the iodo-substituted carbon can still lead to diastereomeric transition states, influencing the stereochemical outcome of reactions.

The table below summarizes the potential stereochemical outcomes for reactions at the chiral center of 2-(1-Iodoethyl)-2-phenyl-1,3-dioxolane.

| Reaction Type | Potential Stereochemical Outcome | Factors Influencing Outcome |

| Sₙ2 Nucleophilic Substitution | Inversion of configuration | Nature of the nucleophile and solvent |

| Sₙ1 Nucleophilic Substitution | Racemization | Stability of the carbocation intermediate |

| Radical-mediated Cross-Coupling | Racemization or diastereomeric mixture | Nature of the catalyst and reaction conditions |

| Stereospecific Cross-Coupling | Retention or inversion of configuration | Specific catalyst and ligand system employed |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For 2-(1-Iodoethyl)-2-phenyl-1,3-dioxolane, which contains a chiral center at the carbon bearing the iodine atom, NMR analysis can provide significant insights into its three-dimensional structure.

Advanced ¹H NMR Studies: Chemical Shifts, Coupling Constants, and NOESY for Stereochemistry

The ¹H NMR spectrum of 2-(1-Iodoethyl)-2-phenyl-1,3-dioxolane is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The presence of a chiral center renders the methylene (B1212753) protons of the dioxolane ring diastereotopic, meaning they are chemically non-equivalent and should, therefore, have different chemical shifts and couple with each other.

Expected ¹H NMR Data:

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Phenyl (C₆H₅) | 7.2 - 7.5 | Multiplet | - |

| Methine (CH-I) | 4.5 - 4.8 | Quartet | ~7.0 |

| Dioxolane (OCH₂) | 3.8 - 4.2 | Multiplet | - |

| Methyl (CH₃) | 1.8 - 2.1 | Doublet | ~7.0 |

The phenyl protons are expected to appear as a complex multiplet in the aromatic region. The methine proton, being attached to a carbon bearing an electronegative iodine atom, will be deshielded and is predicted to appear as a quartet due to coupling with the adjacent methyl protons. The methyl protons, in turn, would appear as a doublet. The four protons of the dioxolane ring are expected to show complex splitting patterns due to both geminal and vicinal coupling, further complicated by their diastereotopicity.

To determine the relative stereochemistry, Nuclear Overhauser Effect Spectroscopy (NOESY) would be employed. A NOESY experiment reveals through-space interactions between protons that are in close proximity. For instance, a spatial correlation between the methine proton of the iodoethyl group and specific protons on the phenyl ring or the dioxolane ring could help in assigning the relative configuration at the chiral center.

Advanced ¹³C NMR Studies: Chemical Shifts and Carbon Connectivity

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Expected ¹³C NMR Data:

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

| Quaternary (C-2) | 105 - 110 |

| Phenyl (ipso) | 135 - 140 |

| Phenyl (ortho, meta, para) | 125 - 130 |

| Dioxolane (OCH₂) | 65 - 70 |

| Methine (CH-I) | 20 - 25 |

| Methyl (CH₃) | 15 - 20 |

The quaternary carbon of the dioxolane ring (C-2) is expected to be significantly downfield. The phenyl carbons will have characteristic shifts in the aromatic region. The carbons of the dioxolane ring will appear in the typical range for ether-linked carbons. The carbon attached to the iodine atom is expected at a relatively upfield position due to the heavy atom effect of iodine.

Heteronuclear and 2D NMR Techniques (e.g., HMQC/HSQC, COSY, NOESY/ROESY)

To unambiguously assign all proton and carbon signals, a suite of 2D NMR experiments would be necessary.

COSY (Correlation Spectroscopy): This experiment would establish the connectivity between coupled protons, for example, confirming the coupling between the methine proton and the methyl protons of the iodoethyl group.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded carbon and proton atoms, allowing for the definitive assignment of each carbon signal based on the chemical shift of its attached proton.

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): As mentioned earlier, these experiments are vital for determining the stereochemistry by identifying protons that are close in space.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion of 2-(1-Iodoethyl)-2-phenyl-1,3-dioxolane. This allows for the calculation of its elemental formula, providing strong evidence for the compound's identity.

Expected HRMS Data:

| Ion | Calculated Exact Mass (m/z) |

| [C₁₁H₁₃IO₂]⁺ | 304.9955 |

The observation of a molecular ion peak with this exact mass would confirm the elemental composition of the molecule.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of a specific ion (in this case, the molecular ion) to generate a fragmentation pattern. This pattern provides valuable structural information.

Expected Fragmentation Pathways:

The fragmentation of 2-(1-Iodoethyl)-2-phenyl-1,3-dioxolane is expected to proceed through several key pathways:

Loss of an iodine radical (•I): This would lead to a stable carbocation, resulting in a fragment ion at m/z [M - 127]⁺.

Cleavage of the C-C bond between the iodoethyl group and the dioxolane ring: This could lead to the formation of a [C₉H₉O₂]⁺ ion (m/z 149) corresponding to the 2-phenyl-1,3-dioxolanyl cation, and a neutral iodoethane (B44018) radical.

Fragmentation of the dioxolane ring: This can lead to various smaller fragment ions.

Formation of a benzoyl cation ([C₆H₅CO]⁺): A common fragment for phenyl-substituted compounds, this would appear at m/z 105.

Predicted Major Fragment Ions:

| m/z | Proposed Fragment Structure |

| 177 | [M - I]⁺ |

| 149 | [C₉H₉O₂]⁺ |

| 105 | [C₆H₅CO]⁺ |

| 77 | [C₆H₅]⁺ |

By analyzing these fragmentation patterns, the connectivity of the different structural units within the molecule can be confirmed.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for identifying the functional groups present in a molecule by probing its vibrational modes. While IR spectroscopy measures the absorption of infrared radiation by a molecule, Raman spectroscopy involves the inelastic scattering of monochromatic light. A vibrational mode is IR active if it results in a change in the molecule's dipole moment, whereas a mode is Raman active if it leads to a change in its polarizability.

For "2-(1-Iodoethyl)-2-phenyl-1,3-dioxolane," the spectra would be dominated by vibrations associated with the phenyl group, the dioxolane ring, and the iodoethyl substituent.

Expected Vibrational Modes:

Phenyl Group: The aromatic ring will exhibit characteristic C-H stretching vibrations typically observed between 3100 and 3000 cm⁻¹. Aromatic C=C stretching vibrations will appear in the 1600-1450 cm⁻¹ region. The substitution pattern on the benzene (B151609) ring can be further confirmed by analyzing the out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ range.

Dioxolane Ring: The acetal (B89532) group in the dioxolane ring is characterized by strong C-O stretching bands, which are expected in the 1200-1000 cm⁻¹ region. The C-H stretching vibrations of the methylene groups in the ring will be observed around 2990-2880 cm⁻¹.

Iodoethyl Group: The C-I stretching vibration is expected to appear in the far-infrared region, typically between 600 and 500 cm⁻¹, due to the heavy iodine atom. The C-H stretching of the ethyl group will contribute to the aliphatic C-H stretching region around 2980-2870 cm⁻¹.

The following table summarizes the anticipated IR and Raman active vibrational modes for "2-(1-Iodoethyl)-2-phenyl-1,3-dioxolane" based on data from analogous compounds.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | IR Activity | Raman Activity |

| Aromatic C-H Stretch | Phenyl Group | 3100 - 3000 | Medium | Strong |

| Aliphatic C-H Stretch | Dioxolane & Ethyl | 2990 - 2870 | Strong | Strong |

| Aromatic C=C Stretch | Phenyl Group | 1600 - 1450 | Medium-Strong | Strong |

| C-O-C Asymmetric Stretch | Dioxolane Ring | ~1150 | Strong | Weak |

| C-O-C Symmetric Stretch | Dioxolane Ring | ~1050 | Strong | Medium |

| C-I Stretch | Iodoethyl Group | 600 - 500 | Strong | Strong |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique provides accurate data on bond lengths, bond angles, and the absolute configuration of chiral molecules. researchgate.net For "2-(1-Iodoethyl)-2-phenyl-1,3-dioxolane," which contains a chiral center at the carbon atom bearing the iodoethyl group, X-ray crystallography could unambiguously determine its R or S configuration.

A single-crystal X-ray diffraction experiment would involve irradiating a suitable crystal with X-rays and analyzing the resulting diffraction pattern. The presence of the relatively heavy iodine atom would facilitate the determination of the absolute configuration through anomalous dispersion effects. researchgate.net

While a specific crystal structure for "2-(1-Iodoethyl)-2-phenyl-1,3-dioxolane" is not publicly available, structural data from related 2-phenyl-1,3-dioxolane (B1584986) derivatives can provide insights into the expected solid-state conformation. researchgate.net The phenyl and iodoethyl groups would likely adopt a staggered conformation to minimize steric hindrance. The crystal packing would be influenced by intermolecular interactions such as van der Waals forces and potentially weak C-H···O hydrogen bonds.

The following table presents predicted crystallographic parameters for "2-(1-Iodoethyl)-2-phenyl-1,3-dioxolane," assuming it crystallizes in a common chiral space group.

| Parameter | Predicted Value/System |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁ or P2₁2₁2₁ |

| a (Å) | 5 - 10 |

| b (Å) | 8 - 15 |

| c (Å) | 10 - 20 |

| α (°) | 90 |

| β (°) | 90 - 110 |

| γ (°) | 90 |

| Z (molecules/unit cell) | 2 or 4 |

Chiroptical Spectroscopy (e.g., Circular Dichroism (CD) for Enantiomeric Excess)

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. Circular Dichroism (CD) spectroscopy is particularly valuable for determining the enantiomeric excess (e.e.) and investigating the stereochemical features of chiral compounds.

In CD spectroscopy, a chiral molecule will absorb left and right circularly polarized light to different extents, resulting in a CD signal. The sign and magnitude of the CD signal are characteristic of the absolute configuration and conformation of the molecule. For "2-(1-Iodoethyl)-2-phenyl-1,3-dioxolane," the phenyl group acts as a chromophore. The electronic transitions of the phenyl group, when perturbed by the adjacent chiral center, would give rise to measurable CD signals.

The determination of enantiomeric excess would involve comparing the CD spectrum of a sample to that of the pure enantiomer. The intensity of the CD signal is directly proportional to the concentration difference between the two enantiomers.

Based on studies of similar phenyl-containing chiral molecules, the CD spectrum of "2-(1-Iodoethyl)-2-phenyl-1,3-dioxolane" would be expected to show Cotton effects corresponding to the π-π* transitions of the benzene ring. The sign of these Cotton effects could potentially be used to assign the absolute configuration by applying empirical rules such as the sector rules for aromatic chromophores.

Computational and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule.

Geometry optimization calculations would be employed to determine the most stable three-dimensional structure of 2-(1-Iodoethyl)-2-phenyl-1,3-dioxolane. This process involves finding the minimum energy arrangement of its atoms. A subsequent conformational analysis would explore other stable, low-energy conformers, which is particularly important given the flexibility of the dioxolane ring and the rotational freedom of the phenyl and iodoethyl groups. Understanding the conformational landscape is crucial as it can significantly influence the molecule's reactivity and spectroscopic properties.

Analysis of the electronic structure would reveal key details about the molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing molecular stability and reactivity.

Furthermore, mapping the molecular electrostatic potential (MEP) onto the electron density surface would identify the electron-rich and electron-poor regions of the molecule. This information is vital for predicting how the molecule would interact with other reagents, particularly in electrophilic and nucleophilic attacks.

Quantum chemical methods can predict spectroscopic properties, which can then be compared with experimental data for structure verification. For 2-(1-Iodoethyl)-2-phenyl-1,3-dioxolane, calculating the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) would be particularly valuable. These predictions, often performed using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, can aid in the assignment of experimental spectra and confirm the proposed structure.

Reaction Mechanism Simulations

Simulations of reaction mechanisms provide a dynamic view of how a molecule transforms during a chemical reaction.

For any reaction involving 2-(1-Iodoethyl)-2-phenyl-1,3-dioxolane, computational methods could be used to identify the transition state structures. A transition state is the highest energy point along the reaction coordinate, and its geometry provides insight into the mechanism of bond breaking and formation. Calculating the energy barrier (activation energy) associated with the transition state is essential for predicting the reaction rate and understanding its feasibility under different conditions.

Molecular dynamics (MD) simulations would allow for the exploration of the dynamic behavior of 2-(1-Iodoethyl)-2-phenyl-1,3-dioxolane over time. By simulating the molecule's movements and interactions with its environment (e.g., solvent molecules), MD can provide a more realistic picture of the reactive pathways. These simulations can reveal the influence of solvent effects and thermal motion on the reaction mechanism and can help to identify intermediate species and alternative reaction channels that might not be apparent from static calculations alone.

Stereochemical Predictions and Stereoelectronic Effects

Computational chemistry provides powerful tools for predicting the three-dimensional arrangement of atoms in molecules and understanding the electronic interactions that govern their structure and reactivity. For a molecule such as 2-(1-Iodoethyl)-2-phenyl-1,3-dioxolane, these studies are crucial for elucidating its preferred conformations and predicting the outcomes of stereoselective reactions.

Influence of Substituents on Dioxolane Ring Conformation and Phenyl Orientation

The 1,3-dioxolane (B20135) ring is not planar and exists in various conformations, with the "envelope" and "twist" forms being the most significant. The presence of bulky substituents at the C2 position, such as the phenyl and 1-iodoethyl groups in 2-(1-Iodoethyl)-2-phenyl-1,3-dioxolane, profoundly influences the conformational equilibrium of the five-membered ring.

Computational studies on related 2-phenyl-1,3-dioxolane (B1584986) derivatives show that stereoelectronic effects play a significant role in determining the molecule's final geometry. researchgate.netresearchgate.net The presence of oxygen atoms in the ring impacts the electronic properties of the structure. researchgate.net For instance, the orientation of the phenyl group is not random. In many 2-phenyl-1,3-dioxolane derivatives, the C-H bond of the acetal (B89532) carbon (C2) is nearly orthogonal to the plane of the aromatic ring. researchgate.net This orientation is a result of a complex interplay between steric hindrance and stabilizing stereoelectronic interactions, such as hyperconjugation, which involve the overlap of bonding or non-bonding orbitals with adjacent anti-bonding orbitals. wikipedia.orgresearchgate.net

In the case of 2-(1-Iodoethyl)-2-phenyl-1,3-dioxolane, the two substituents at C2 introduce significant steric bulk. The molecule will adopt a conformation that minimizes the steric strain between the phenyl group, the 1-iodoethyl group, and the dioxolane ring itself. Quantum-chemical studies on analogous 1,3-dioxanes, which have a six-membered ring, have shown that equatorial positions for substituents at C2 are generally thermodynamically favored to reduce destabilizing diaxial interactions. thieme-connect.de While the five-membered dioxolane ring is more flexible, similar principles of minimizing steric repulsion apply. The large iodine atom and the ethyl group, combined with the phenyl ring, will dictate the lowest energy conformation of the dioxolane ring and the rotational position (dihedral angle) of the phenyl group.

Table 1: Influence of Substituent Properties on Dioxolane Conformation

This table illustrates general conformational trends for substituted 1,3-dioxolane and related 1,3-dioxane (B1201747) systems based on computational and experimental studies.

| Substituent Property | Position | Predicted Influence on Conformation | Governing Factor(s) |

| Bulky Alkyl/Aryl Group | C2 | Favors an equatorial-like position to minimize 1,3-diaxial interactions. thieme-connect.de | Steric Hindrance |

| Alkoxy Group | C2 | An axial position can be stabilized. | Anomeric Effect thieme-connect.de |

| Polar Substituent | C5 | Conformation is solvent-dependent and influenced by dipole-dipole interactions. thieme-connect.de | Electronic Effects |

| Phenyl Group | C2 | Adopts a specific rotational angle relative to the ring to optimize orbital overlap. researchgate.net | Stereoelectronic Effects |

Prediction of Enantioselectivity and Diastereoselectivity

The carbon atom in the 1-iodoethyl group attached to C2 is a stereocenter, meaning 2-(1-Iodoethyl)-2-phenyl-1,3-dioxolane can exist as different stereoisomers. When this compound is synthesized or used in a reaction, predicting which stereoisomer will be preferentially formed is a key challenge. Computational methods are instrumental in predicting this enantioselectivity and diastereoselectivity.

One common pathway for the formation of substituted 1,3-dioxolanes involves the generation of a 1,3-dioxolan-2-yl cation intermediate, which is then attacked by a nucleophile. nih.govmdpi.com The stereochemical outcome of the reaction is determined by the facial selectivity of this nucleophilic attack.

Computational modeling can be used to:

Determine the most stable conformation of the key intermediates, such as the dioxolanyl cation.

Calculate the energy of the transition states for the nucleophile attacking from different faces of the cation.

Predict the product ratio based on the energy difference between the competing transition states (according to the Curtin-Hammett principle).

For example, in the formation of a dioxolane, the stereochemistry of the starting materials (e.g., a cis or trans alkene) can lead to the stereospecific formation of a meso or a chiral cation intermediate, respectively. mdpi.com The subsequent nucleophilic attack on this intermediate determines the final product's stereochemistry. Computational models can predict whether the nucleophile will preferentially attack from one side due to steric hindrance from existing substituents, leading to a single diastereomer. nih.gov By calculating the activation energies for each possible reaction pathway, a theoretical prediction of the diastereomeric or enantiomeric excess can be made.

Table 2: Hypothetical Transition State Energy Calculation for Diastereomer Prediction

This table provides a conceptual example of how computational chemistry predicts diastereoselectivity by comparing the calculated activation energies of competing reaction pathways.

| Reaction Pathway | Transition State (TS) | Calculated Activation Energy (kcal/mol) | Predicted Relative Rate | Predicted Product |

| Pathway A | Attack on Re-face of cation | TS-A | 15.2 | Slower |

| Pathway B | Attack on Si-face of cation | TS-B | 13.8 | Faster |

| Energy Difference (ΔΔG‡) | TS-A - TS-B = 1.4 |

Retrosynthesis Planning and Reaction Prediction Utilizing AI/ML Algorithms

Modern drug discovery and materials science are increasingly leveraging artificial intelligence (AI) and machine learning (ML) to accelerate the synthesis of complex organic molecules. engineering.org.cnarxiv.org These computational tools can analyze vast datasets of chemical reactions to propose novel synthetic routes and predict reaction outcomes with increasing accuracy. rjptonline.org

For a target like 2-(1-Iodoethyl)-2-phenyl-1,3-dioxolane, an AI retrosynthesis platform might propose several synthetic pathways:

Acetal Formation: Disconnecting the C2-O bonds, suggesting a reaction between benzaldehyde (B42025), ethylene (B1197577) glycol, and a reagent to introduce the 1-iodoethyl group, or reacting 1-iodo-1-phenylethanone with ethylene glycol.

Functional Group Interconversion: Proposing the synthesis from a precursor like 2-(1-hydroxyethyl)-2-phenyl-1,3-dioxolane, with the final step being the conversion of the hydroxyl group to an iodide.

In the forward direction, reaction prediction models use ML to forecast the likely product(s) of a given set of reactants and conditions. rsc.orgnih.gov These models can predict not only the major product but also potential side products and even reaction yields. rjptonline.org For 2-(1-Iodoethyl)-2-phenyl-1,3-dioxolane, an ML model could be used to predict its reactivity in, for example, a nucleophilic substitution reaction at the carbon bearing the iodine, or an elimination reaction. The model would analyze the molecule's structure and the proposed reagents to predict the most probable transformation based on patterns learned from its training data. nips.cc This predictive capability allows chemists to prioritize experiments, saving time and resources. nih.gov

Table 3: Examples of AI/ML Platforms for Chemical Synthesis

This table lists prominent AI/ML tools used for retrosynthesis and reaction prediction, highlighting their underlying technology.

| Platform | Primary Function | Core Technology | Developer/Origin |

| Synthia™ (formerly Chematica) | Retrosynthesis Planning | Rule-based expert system with advanced search algorithms | MilliporeSigma |

| IBM RXN for Chemistry | Retrosynthesis & Reaction Prediction | Natural Language Processing (NLP), Transformer models | IBM Research |

| ASKCOS | Retrosynthesis & Synthesis Planning | Monte Carlo tree search, Neural networks | Massachusetts Institute of Technology (MIT) |

| ReTReK | Retrosynthesis Planning | Deep learning and Monte Carlo tree search integrated with rule-based knowledge. nih.gov | Academic/Research Collaboration nih.gov |

Applications in Advanced Organic Synthesis

Applications in Protecting Group Chemistry within Complex SynthesisWhile 1,3-dioxolanes are common protecting groups, specific applications of this particular substituted dioxolane in complex synthesis are not documented in the available literature.

Due to the absence of specific data, no data tables or a list of mentioned compounds can be generated.

Future Research Directions and Perspectives

Development of Novel Synthetic Routes with Enhanced Selectivity

The synthesis of 2-(1-Iodoethyl)-2-phenyl-1,3-dioxolane and its analogs presents opportunities for the development of highly selective synthetic methods. Future research should aim to control the stereochemistry at both the C2 position of the dioxolane ring and the carbon atom bearing the iodine.

Stereoselective Dioxolane Formation: The creation of substituted 1,3-dioxolanes can be achieved with a high degree of stereoselectivity through methods such as the three-component assembly of an alkene, a carboxylic acid, and a silyl (B83357) enol ether, which proceeds through a 1,3-dioxolan-2-yl cation intermediate. nih.gov Future work could adapt such strategies to the synthesis of 2-(1-Iodoethyl)-2-phenyl-1,3-dioxolane, potentially by using a chiral catalyst to influence the stereochemical outcome. The desymmetrization of prochiral diols via a Brønsted acid-catalyzed acetalization/Michael cascade is another approach that has shown success in achieving high diastereoselectivity in the synthesis of 1,3-dioxolanes and could be explored. nih.gov

Control of the Iodoethyl Stereocenter: The introduction of the iodoethyl group with controlled stereochemistry is another key challenge. Research into stereoselective iodination reactions or the use of chiral starting materials could provide pathways to enantiomerically enriched products.

A summary of potential stereoselective synthetic strategies is presented in the table below.

| Synthetic Challenge | Potential Approach | Key Features |

|---|---|---|

| Stereocontrol at C2 of Dioxolane Ring | Three-component assembly | Utilizes a 1,3-dioxolan-2-yl cation intermediate. nih.gov |

| Stereocontrol at C2 of Dioxolane Ring | Desymmetrization of prochiral diols | Brønsted acid-catalyzed acetalization/Michael cascade. nih.gov |

| Stereocontrol of the Iodoethyl Group | Stereoselective iodination | Use of chiral iodinating agents or catalysts. |

Exploration of New Reactivity Modes and Catalytic Transformations

The presence of both a dioxolane ring and an iodoethyl group in 2-(1-Iodoethyl)-2-phenyl-1,3-dioxolane offers a rich landscape for exploring novel reactivity.

Transformations of the Iodoethyl Group: The carbon-iodine bond is a versatile functional group for a wide range of transformations. Future research could explore palladium-catalyzed carbonylative cross-coupling reactions of the iodoalkane moiety to synthesize ketones and other carbonyl compounds. acs.org Additionally, the interplay of carbon radicals and palladium catalysts could be investigated to access a variety of derivatives, including esters, amides, and unsymmetrical ketones. acs.org Iodine-based catalysis, which can proceed through radical pathways, presents another avenue for novel transformations. researchgate.netresearchgate.net

Reactivity of the Dioxolane Moiety: The 1,3-dioxolane (B20135) ring is often used as a protecting group for carbonyl compounds. wikipedia.org Research into novel catalytic methods for the cleavage or modification of the dioxolane ring in 2-(1-Iodoethyl)-2-phenyl-1,3-dioxolane could lead to new synthetic strategies. For instance, the development of chemoselective catalysts that can differentiate between the C-I bond and the C-O bonds of the dioxolane would be of significant interest.

Advanced Mechanistic Studies using Modern Analytical Techniques

A deeper understanding of the reaction mechanisms involving 2-(1-Iodoethyl)-2-phenyl-1,3-dioxolane is crucial for optimizing existing transformations and discovering new ones. Modern analytical techniques can provide unprecedented insights into reaction pathways.

High-Resolution Mass Spectrometry (HRMS): Liquid chromatography-high resolution mass spectrometry (LC-HRMS) is a powerful tool for the selective and sensitive detection and structural identification of organic iodine compounds. nih.gov This technique could be employed to identify and characterize intermediates and byproducts in reactions involving 2-(1-Iodoethyl)-2-phenyl-1,3-dioxolane, thereby elucidating reaction mechanisms. nih.gov The use of a suite of mass spectrometric methods, including gas chromatography-mass spectrometry (GC-MS) and electrospray ionization-orbitrap mass spectrometry (ESI-orbitrap MS), can provide a comprehensive chemical characterization of organic compounds involved in complex reaction mixtures. copernicus.orgcopernicus.org

Advanced NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, can be used to unambiguously determine the structure of reaction products and intermediates. In situ NMR spectroscopy could be used to monitor reaction kinetics and identify transient species.

Computational Chemistry: Density functional theory (DFT) calculations can be used to model reaction pathways, calculate transition state energies, and predict reaction outcomes. These theoretical studies can complement experimental findings and provide a more complete picture of the reaction mechanism.

Design and Synthesis of Advanced Derivatives for Specific Research Applications

The structural motifs present in 2-(1-Iodoethyl)-2-phenyl-1,3-dioxolane suggest its potential as a scaffold for the design and synthesis of derivatives with specific applications, particularly in medicinal chemistry and materials science.

Medicinal Chemistry: Dioxolane derivatives have been investigated for a range of biological activities, including their potential as modulators of multidrug resistance in cancer therapy. nih.gov The iodoethyl group of 2-(1-Iodoethyl)-2-phenyl-1,3-dioxolane can serve as a handle for the introduction of various pharmacophores through reactions such as nucleophilic substitution or cross-coupling. This would allow for the creation of a library of derivatives that could be screened for various biological activities. Dioxolanes are also found in a number of bioactive drugs, highlighting their importance in pharmaceutical research. researchgate.net

Materials Science: The phenyl group and the potential for polymerization or incorporation into larger structures could make derivatives of 2-(1-Iodoethyl)-2-phenyl-1,3-dioxolane interesting for materials science applications. For example, the introduction of polymerizable groups could lead to the development of new polymers with tailored properties.

Integration with Flow Chemistry and Automated Synthesis

The synthesis of 2-(1-Iodoethyl)-2-phenyl-1,3-dioxolane and its derivatives could be significantly improved through the adoption of modern manufacturing technologies such as flow chemistry and automated synthesis.

Flow Chemistry for Halogenations: The halogenation of organic compounds, particularly those involving highly reactive reagents, can be performed more safely and efficiently using continuous flow chemistry. softecks.inrsc.orgrsc.org Flow reactors offer superior control over reaction parameters such as temperature and mixing, which can lead to improved selectivity and yields. softecks.inrsc.orgrsc.org The use of flow chemistry for the synthesis of 2-(1-Iodoethyl)-2-phenyl-1,3-dioxolane could enable the use of more reactive iodinating agents in a controlled manner, potentially leading to more efficient and scalable processes. softecks.inrsc.orgrsc.org

Automated Synthesis: Automated synthesis platforms can accelerate the discovery and optimization of new reactions and the synthesis of compound libraries. By integrating flow reactors with automated control systems and online analytics, it would be possible to rapidly screen different reaction conditions and substrates for the synthesis of 2-(1-Iodoethyl)-2-phenyl-1,3-dioxolane and its derivatives. This approach would significantly reduce the time and resources required for research and development.

| Technology | Application to 2-(1-Iodoethyl)-2-phenyl-1,3-dioxolane | Potential Benefits |

| Flow Chemistry | Synthesis and derivatization | Enhanced safety, improved control over reaction parameters, increased efficiency and scalability. softecks.inrsc.orgrsc.org |

| Automated Synthesis | High-throughput screening of reaction conditions and synthesis of derivative libraries | Accelerated discovery and optimization, reduced development time and cost. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.